Product packaging for D-Glucose-1,6-diphosphate potassium salt(Cat. No.:)

D-Glucose-1,6-diphosphate potassium salt

Cat. No.: B1494949
M. Wt: 492.48 g/mol
InChI Key: OVRXVCAVDXBPQT-GYFKKTTESA-J
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Description

Discovery and Historical Significance

D-Glucose-1,6-diphosphate potassium salt, a derivative of glucose-1,6-bisphosphate (Glc-1,6-BP), was first identified in the context of carbohydrate metabolism during the mid-20th century. The discovery of Glc-1,6-BP itself is attributed to the pioneering work of Luis Federico Leloir and colleagues, who observed its role as a coenzyme in yeast phosphoglucomutase activity. Initially recognized as a transient intermediate in glycogen metabolism, its broader regulatory functions in glycolysis and gluconeogenesis were later elucidated. The potassium salt form, which enhances solubility and stability, emerged as a focus of biochemical studies in the 1980s, particularly in enzymatic assays and structural analyses.

Recent advances have expanded our understanding of its biosynthesis. The identification of Slr1334 in Synechocystis sp. PCC 6803—a cyanobacterial enzyme capable of synthesizing Glc-1,6-BP from fructose-1,6-bisphosphate (Frc-1,6-BP) and glucose-1-phosphate—highlighted its evolutionary conservation across domains. This finding resolved long-standing questions about its origin in prokaryotes, previously unknown despite its critical role in phosphoglucomutase (PGM) activation.

Key Historical Milestones Year Contributors
Discovery of Glc-1,6-BP 1940s Leloir et al.
Prokaryotic synthesis pathway 2022 Slr1334 characterization
Potassium salt crystallization 1980s Structural studies

Nomenclature and Terminological Variations

This compound is known by multiple systematic and common names, reflecting its chemical structure and biological roles. Below is a summary of its nomenclature:

Systematic Name Common Name Abbreviation CAS Number
[(2R,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(phosphonooxymethyl)oxan-2-yl] dihydrogen phosphate Glucose-1,6-diphosphate potassium salt Glc-1,6-BP-K 91183-87-8
1,6-Di-O-phosphono-D-glucose potassium salt D-Glucose-1,6-d

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10K4O12P2 B1494949 D-Glucose-1,6-diphosphate potassium salt

Properties

Molecular Formula

C6H10K4O12P2

Molecular Weight

492.48 g/mol

IUPAC Name

tetrapotassium;[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(phosphonatooxymethyl)oxan-2-yl] phosphate

InChI

InChI=1S/C6H14O12P2.4K/c7-3-2(1-16-19(10,11)12)17-6(5(9)4(3)8)18-20(13,14)15;;;;/h2-9H,1H2,(H2,10,11,12)(H2,13,14,15);;;;/q;4*+1/p-4/t2-,3-,4+,5-,6?;;;;/m1..../s1

InChI Key

OVRXVCAVDXBPQT-GYFKKTTESA-J

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)OP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[K+].[K+].[K+].[K+]

Canonical SMILES

C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[K+].[K+].[K+].[K+]

Origin of Product

United States

Scientific Research Applications

Biochemical Research Applications

1. Role in Metabolism

D-Glucose-1,6-diphosphate potassium salt is primarily involved in carbohydrate metabolism. It acts as an allosteric effector for enzymes such as phosphofructokinase, which is a key regulatory enzyme in glycolysis. By enhancing the activity of this enzyme, this compound influences the balance between glycolysis and gluconeogenesis based on cellular energy demands. This regulatory capability is vital for maintaining energy homeostasis within cells.

2. Enzyme Interaction Studies

Research has demonstrated that this compound interacts with various enzymes involved in carbohydrate metabolism. These studies focus on its effects on enzyme kinetics and allosteric regulation. For instance, it has been shown to modulate the activity of phosphoglucomutases, which are crucial for the interconversion of glucose and its derivatives . Such interactions are essential for understanding metabolic pathways and their regulation.

3. Structural Characterization

The compound can be utilized in the identification and characterization of specific enzymes like α-phosphoglucomutase and β-phosphoglucomutase. Its structural properties allow researchers to differentiate between these enzymes based on their interactions with this compound . This application is particularly relevant in enzymology and metabolic engineering.

Industrial Applications

1. Biotechnology

In biotechnology, this compound serves as a substrate or co-factor in various enzymatic reactions. Its role in enhancing enzyme activity makes it valuable for industrial processes that rely on enzymatic conversions of carbohydrates. This application can lead to increased yields in bioprocesses involving fermentation or enzymatic synthesis.

2. Pharmaceutical Development

The compound's ability to regulate metabolic pathways has implications for pharmaceutical research, particularly in developing drugs targeting metabolic disorders. By understanding how this compound influences enzyme activity, researchers can design inhibitors or activators that modulate these pathways for therapeutic purposes .

Comparison with Similar Compounds

D-Fructose-1,6-diphosphate (F1,6BP)

Key Differences:

Parameter D-Glucose-1,6-diphosphate K Salt D-Fructose-1,6-diphosphate (F1,6BP)
Structure α-D-Glucose backbone with 1,6-diphosphate β-D-Fructose backbone with 1,6-diphosphate
Molecular Formula C₆H₁₀K₄O₁₂P₂ C₆H₁₁O₁₂P₂ (varies by salt form)
CAS Number 91183-87-8 23558-08-9 (trisodium salt)
Biological Role Cofactor for mutases; carbohydrate metabolism Glycolytic intermediate; substrate for aldolase
Applications Enzyme studies, diagnostic reagents HDMF (4-hydroxy-2,5-dimethyl-3(2H)-furanone) production in yeast , aldolase activity assays
Salt Forms Potassium, cyclohexylammonium Trisodium, dicalcium , zinc

Functional Insights:

  • F1,6BP is essential in glycolysis, where aldolase cleaves it into dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (GAP) . In contrast, D-Glucose-1,6-diphosphate regulates hexose phosphate interconversions .
  • F1,6BP-derived HDMF production in Zygosaccharomyces rouxii requires exogenous F1,6BP and NAD(P)H, with pH and salt stress influencing yield . This pathway is absent in glucose-1,6-diphosphate .

D-Glucose-6-phosphate (G6P)

Key Differences:

Parameter D-Glucose-1,6-diphosphate K Salt D-Glucose-6-phosphate (G6P)
Phosphate Position 1,6-diphosphate 6-monophosphate
Molecular Formula C₆H₁₀K₄O₁₂P₂ C₆H₁₁O₉P (disodium salt: C₆H₁₁Na₂O₉P)
CAS Number 91183-87-8 3671-99-6 (disodium salt)
Biological Role Cofactor in mutase reactions Substrate for glucose-6-phosphate dehydrogenase (G6PD) in the pentose phosphate pathway
Applications Bacterial enzyme studies G6PD deficiency diagnostics, NADPH production studies

Functional Insights:

  • G6P is the primary entry point into the pentose phosphate pathway, generating NADPH and ribose-5-phosphate . D-Glucose-1,6-diphosphate, however, modulates phosphoglucomutase activity, ensuring equilibrium between glucose-1-phosphate and glucose-6-phosphate .

Other Diphosphorylated Sugars

Examples include α-D-Mannose-1,6-diphosphate and α-D-Ribose-1,5-diphosphate :

  • Structural Variations: Mannose-1,6-diphosphate has a C2 epimeric configuration compared to glucose. Ribose-1,5-diphosphate features a pentose backbone with 1,5-diphosphate groups.
  • Functional Roles :
    • These compounds are synthetic intermediates used to study enzymatic specificity. For instance, phosphoglucomutase activity is exclusive to glucose-1,6-diphosphate .

Structural and Functional Determinants

  • Phosphate Position : The 1,6-diphosphate configuration in glucose derivatives enables mutase cofactor activity, while fructose-1,6-diphosphate’s 1,2-enediol structure is critical for aldolase cleavage .
  • Sugar Backbone : Glucose vs. fructose dictates metabolic pathway integration—glucose derivatives participate in glycogen metabolism, whereas fructose derivatives are glycolytic .
  • Salt Forms : Potassium salts enhance solubility for in vitro assays, while sodium or zinc salts (e.g., zinc fructose-1,6-diphosphate) are explored for therapeutic applications, such as improving zinc bioavailability .

Preparation Methods

Summary Table of Preparation Methods

Method Key Features Yield/Purity Scale References
Biological fermentation + purification Pasteurization, filtration, KOH neutralization, reverse osmosis High purity, industrial scale Industrial scale
Enzymatic phosphorylation Use of glucose-1,6-bisphosphate synthase enzyme >95% purity, research grade Laboratory to pilot scale
Microbial fermentation (Corynebacterium) Culture with phosphate-rich media, enzymatic conversion Moderate to high yield Industrial potential
Chemoenzymatic synthesis Lipase-catalyzed regioselective phosphorylation Efficient, selective Laboratory scale

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